ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Description
Ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a fused heterocyclic compound featuring a chromenopyridine core substituted with methyl groups at positions 2 and 7, an ester moiety at position 3, and a ketone at position 5. Its molecular formula is C₁₅H₁₁NO₄, with a molecular weight of 269.25 g/mol . It is sparingly soluble in chloroform, methanol, and DMSO, making it suitable for synthetic and pharmacological studies .
Properties
IUPAC Name |
ethyl 2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-4-21-17(20)11-8-13-15(19)12-7-9(2)5-6-14(12)22-16(13)18-10(11)3/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIKOXHYAYTALU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
Ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, a compound belonging to the chromeno-pyridine class, has garnered attention for its diverse biological activities. This article explores the synthesis, chemical properties, and biological activities of this compound, focusing on its potential applications in medicinal chemistry.
- Molecular Formula : C17H15NO4
- Molecular Weight : 297.31 g/mol
- CAS Number : 72164-94-4
The structure of this compound features a chromeno-pyridine backbone that contributes to its unique biological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of chromeno derivatives. This compound has shown significant potential in mitigating oxidative stress, which is crucial for preventing cellular damage associated with various diseases.
Neuroprotective Effects
Research indicates that compounds in the chromeno series exhibit neuroprotective effects. For instance, derivatives have been demonstrated to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. This compound may mimic these effects due to structural similarities.
Inhibitory Activity Against Enzymes
Inhibitory activities against key enzymes involved in neurodegeneration have been documented:
| Compound | Enzyme Target | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | AChE | TBD | |
| This compound | BuChE | TBD | |
| Derivative X | MAO-B | 0.89 |
Antimicrobial Activity
The chromeno-pyridine derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.
Case Studies
- Neuroprotection in SH-SY5Y Cells : In vitro studies demonstrated that derivatives of this compound improved cell viability in neuroblastoma cells exposed to amyloid-beta (Aβ) peptides and oxidative stress agents. The results suggest potential applications in treating Alzheimer's disease .
- Metal Chelation : The compound has exhibited metal-chelating properties which can be beneficial in reducing metal-induced oxidative stress in neurodegenerative disorders .
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : By binding to active sites on AChE and BuChE, it reduces the breakdown of acetylcholine, enhancing cholinergic signaling.
- Antioxidant Mechanism : The compound may scavenge free radicals and chelate metal ions that catalyze oxidative damage.
- Neuroprotective Pathways : It may activate neuroprotective pathways that promote cell survival and reduce apoptosis in neuronal cells under stress conditions.
Comparison with Similar Compounds
Modifications in Analogous Compounds
Derivatives are synthesized via:
- Hydrogenation: For alkyl-substituted analogs (e.g., ethyl 2-amino-6-isopropyl derivatives) using palladium catalysts .
- Cross-Coupling: Introduction of alkynyl or cyclopropylethynyl groups via Sonogashira reactions .
- N-Acylation: Protection of amino groups with tert-butoxycarbonyl (Boc) moieties .
Comparison with Structural Analogs
Structural and Functional Group Variations
Spectral and Physicochemical Comparisons
- IR Spectroscopy: Ester C=O: 1728 cm⁻¹ (target compound) vs. 1712–1728 cm⁻¹ in other esters . Amino Groups: NH₂ stretches at 3320–3151 cm⁻¹ in amino-substituted analogs .
- ¹H NMR :
Q & A
Q. What are the optimized synthetic routes for ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, and how do reaction parameters influence yield?
The synthesis typically involves multi-step condensation reactions. For example, related chromeno-pyridine esters are synthesized via refluxing salicylaldehyde derivatives with ethyl acetoacetate in ethanol, catalyzed by bases like piperidine . Key parameters include:
- Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient energy for cyclization.
- Atmosphere : Inert environments (e.g., nitrogen) prevent oxidation of sensitive intermediates .
- Reagent ratios : Excess ethyl acetoacetate (1.2 mmol per 1 mmol aldehyde) improves yields by driving the reaction to completion . Yield optimization may require iterative adjustments to solvent polarity and catalyst loading.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological validation includes:
- Elemental analysis : Compare calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation acceptable) .
- Spectroscopy :
- IR : Confirm carbonyl stretches (C=O at ~1725 cm⁻¹) and chromene/pyridine ring vibrations .
- ¹H NMR : Identify ester methyl groups (~1.3 ppm, triplet) and aromatic protons (6.5–8.5 ppm, splitting patterns depend on substitution) .
- Chromatography : TLC (ethyl acetate/hexane, 1:1) monitors reaction progress .
Q. What safety protocols are critical when handling this compound?
Based on structurally similar chromeno-pyridines:
- Personal protective equipment (PPE) : Gloves and goggles to avoid skin/eye irritation .
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
- Storage : Keep in airtight containers at room temperature, away from ignition sources .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this chromeno-pyridine scaffold?
- Steric effects : The 2,7-dimethyl groups may hinder nucleophilic attack at the ester carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Electronic effects : Electron-withdrawing substituents (e.g., pyridine rings) stabilize intermediates during cyclization, while electron-donating groups (e.g., methyl) increase ring aromaticity . Computational studies (DFT) can map charge distribution to predict regioselectivity in derivatization reactions .
Q. What crystallographic techniques are suitable for resolving conformational ambiguities in this compound?
- Single-crystal X-ray diffraction : Determines bond lengths/angles (e.g., chromene C–O bond ~1.36 Å) and puckering parameters for non-planar rings .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between pyridine N and ester carbonyl O) .
- Graph set analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs in crystal packing) .
Q. How can researchers reconcile contradictory spectral data for derivatives of this compound?
Contradictions may arise from:
- Tautomerism : Keto-enol equilibria in solution can shift NMR signals (e.g., OH protons appearing/disappearing in D₂O exchange) .
- Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) alter melting points and IR profiles . Mitigation strategies include:
- Variable-temperature NMR to track dynamic processes.
- PXRD to identify polymorphic impurities .
Methodological Considerations Table
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
